Functional Selectivity vs CP-105696
In a functional assay measuring upregulation of phagocyte opsonin receptors, LY306669 completely blocked the response induced by LTB4. Critically, it exhibited a much smaller effect on opsonin receptor upregulation induced by platelet-activating factor (PAF), demonstrating functional selectivity against a key off-target inflammatory mediator [1]. This contrasts with CP-105696, which, while potent against LTB4, has a less characterized selectivity profile against PAF-mediated activation in similar functional readouts [2].
| Evidence Dimension | Functional Selectivity (PAF-induced activation) |
|---|---|
| Target Compound Data | Minimal effect |
| Comparator Or Baseline | CP-105696 |
| Quantified Difference | Not directly quantified; comparative functional selectivity profile |
| Conditions | In vitro phagocyte opsonin receptor upregulation assay |
Why This Matters
High functional selectivity minimizes off-target effects in complex biological models, ensuring that observed results are specifically attributable to LTB4 receptor blockade.
- [1] VanderMeer, T. J., et al. (1995). Acute lung injury in endotoxemic pigs: role of leukotriene B4. Journal of Applied Physiology, 78(3), 1121-1131. View Source
- [2] Showell, H. J., et al. (1995). The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696. Journal of Pharmacology and Experimental Therapeutics, 273(1), 176-184. View Source
